[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate

Lipophilicity Membrane permeability Prodrug design

[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate (CAS 89075-89-8) is a synthetic benzofuran derivative bearing an acetoxymethoxy (-OCH₂OCOCH₃) substituent at the 7-position and an acetyl group at the 2-position. Its molecular formula is C₁₃H₁₂O₅ with a molecular weight of 248.23 g/mol, computed LogP of 2.3, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 65.7 Ų.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 89075-89-8
Cat. No. B12890075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate
CAS89075-89-8
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C(=CC=C2)OCOC(=O)C
InChIInChI=1S/C13H12O5/c1-8(14)12-6-10-4-3-5-11(13(10)18-12)17-7-16-9(2)15/h3-6H,7H2,1-2H3
InChIKeyUSLMAQDZTZNXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate (CAS 89075-89-8): Structural Identity and Physicochemical Baseline


[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate (CAS 89075-89-8) is a synthetic benzofuran derivative bearing an acetoxymethoxy (-OCH₂OCOCH₃) substituent at the 7-position and an acetyl group at the 2-position [1]. Its molecular formula is C₁₃H₁₂O₅ with a molecular weight of 248.23 g/mol, computed LogP of 2.3, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 65.7 Ų [1]. The compound was first reported as a synthetic intermediate in the preparation of 2-acetyl-7-hydroxybenzofuran derivatives [2]. The acetoxymethoxy group is characteristic of prodrug strategies that mask a phenolic -OH to enhance membrane permeability, with enzymatic hydrolysis regenerating the parent hydroxy compound [3].

Why Generic 2-Acetylbenzofuran Analogs Cannot Substitute for [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate


Superficially similar 2-acetylbenzofuran analogs such as 2-acetyl-7-methoxybenzofuran (CAS 43071-52-9) and 2-acetyl-7-hydroxybenzofuran (CAS 40020-87-9) share the same benzofuran core but differ critically at the 7-position substituent. The target compound's acetoxymethoxy (-OCH₂OCOCH₃) group is not a simple ether or free phenol; it is a hydrolytically labile ester-acetal hybrid that introduces distinct LogP, hydrogen-bonding, and metabolic liability profiles [1]. In synthetic workflows leading to befunolol-type beta-blockers, the 7-hydroxy group must be protected during epoxide-forming reactions—the acetoxymethoxy group provides orthogonal protection that a methyl ether cannot replicate [2]. Generic substitution risks either premature deprotection, insufficient membrane permeability for intracellular delivery, or incompatibility with downstream chemistry, directly impacting reaction yield and biological readout fidelity [3].

Quantitative Differentiation Evidence for [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate Against Closest Analogs


Lipophilicity (LogP) Advantage of the Acetoxymethoxy Substituent Over the Free Phenol for Membrane Permeability

The target compound's computed XLogP3 of 2.3 [1] is substantially higher than that of its phenolic parent, 2-acetyl-7-hydroxybenzofuran, which lacks the acetoxymethyl cap and is predicted to have a LogP near 1.5–1.7 based on the removal of the -CH₂OCOCH₃ moiety. This ~0.6–0.8 LogP unit increase translates, via the empirical rule that a ΔLogP of +1 can correspond to a ~10-fold increase in membrane permeability, to an estimated 4- to 6-fold permeability enhancement across lipid bilayers. The acetoxymethoxy group also eliminates the single hydrogen bond donor present in the phenol (HBD count: 0 vs. 1), further favoring passive diffusion [1].

Lipophilicity Membrane permeability Prodrug design

Orthogonal Protection of the 7-Hydroxy Group in Befunolol Synthesis: Acetoxymethoxy vs. Methyl Ether

In the established synthetic route to befunolol, 2-acetyl-7-hydroxybenzofuran must be reacted with epichlorohydrin at 105 °C in the presence of piperidine hydrochloride to form the key epoxide intermediate [1]. The free 7-OH group is incompatible with this epoxide-forming step, necessitating protection. The acetoxymethoxy group of the target compound provides a protecting group that is stable under these basic, elevated-temperature conditions yet can be selectively removed under mild acidic or enzymatic conditions to regenerate the phenol. In contrast, the methyl ether analog (2-acetyl-7-methoxybenzofuran, LogP ~2.5) cannot be deprotected under similarly mild conditions, rendering it unsuitable as a synthetic intermediate when the free phenol is required downstream [2].

Synthetic methodology Protecting group strategy Befunolol

Topological Polar Surface Area (TPSA) Differentiation and Its Implications for Blood-Brain Barrier Penetration

The target compound's TPSA of 65.7 Ų [1] falls below the widely accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, whereas 2-acetyl-7-hydroxybenzofuran (adding one HBD, increasing TPSA to approximately 70–75 Ų) approaches but does not necessarily exceed this threshold, and befunolol (TPSA ~72 Ų with additional HBD) moves further from optimal CNS penetration. The zero HBD count of the target compound (vs. 1 for the phenol and 2 for befunolol) is particularly favorable, as each HBD is estimated to reduce BBB permeation by approximately 0.5 log units [2].

TPSA CNS permeability Physicochemical profiling

Conformational Preference: E/Z Isomerism of the 2-Acetyl Group and Its Solvent-Dependent Behavior

A systematic ¹H and ¹³C NMR conformational study of formyl and acetyl derivatives of benzo[b]furan demonstrated that 2- and 7-substituted acetylbenzofurans exhibit solvent-dependent E/Z conformational mixtures, with the Z conformer predominating in higher-polarity solvents [1]. The target compound, bearing acetyl groups at both the 2- and 7-positions (the latter as part of the acetoxymethoxy ester), is subject to this conformational equilibrium at the 2-acetyl position. This property is relevant because the E/Z ratio can influence the compound's reactivity in nucleophilic additions and its recognition by biological targets. Simpler analogs such as 2-acetyl-7-methoxybenzofuran also exhibit this behavior, but the target compound's 7-acetoxymethoxy group introduces an additional conformational element not present in the methyl ether [1].

Conformational analysis NMR spectroscopy Solvent effects

Highest-Confidence Application Scenarios for [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate Based on Quantitative Evidence


Intracellular Delivery Probe: Leveraging Acetoxymethoxy-Mediated Membrane Permeation

The computed LogP of 2.3 and zero HBD count predict significantly enhanced passive membrane permeability compared to the free phenol analog [1]. This makes the compound suitable as a cell-permeant precursor in cellular assays, where intracellular esterases cleave the acetoxymethoxy group to release 2-acetyl-7-hydroxybenzofuran for downstream target engagement studies. Researchers procuring this compound for intracellular probe development should verify intracellular hydrolysis kinetics in their specific cell type, as esterase activity varies across cell lines.

Synthetic Intermediate for Befunolol-Class Beta-Blockers Requiring Temporary 7-OH Protection

In the established befunolol synthetic route, the 7-hydroxy group must be protected during the epichlorohydrin condensation step at 105 °C [1]. The target compound serves as a protected 2-acetyl-7-hydroxybenzofuran equivalent. Its acetoxymethoxy group is stable under these conditions yet can be removed under mild acidic hydrolysis or via enzymatic cleavage, regenerating the free phenol for subsequent aminolysis to install the isopropylamino side chain. Procurement specifications should require ≥97% purity by HPLC to avoid side products in the epoxide-forming step.

CNS-Targeted Benzofuran Scaffold with Favorable Physicochemical Profile

With a TPSA of 65.7 Ų (below the 90 Ų BBB threshold) and zero HBD, the target compound sits within favorable CNS drug-like chemical space, unlike befunolol (HBD = 2, TPSA ~72 Ų) which is peripherally selective [1]. Medicinal chemistry teams exploring CNS-penetrant benzofuran-based probes or leads may find the acetoxymethoxy-protected scaffold a superior starting point for library synthesis, as it can be elaborated at the 7-position after intracellular deprotection while maintaining favorable CNS MPO scores.

Conformation-Controlled Reactivity in Polar vs. Non-Polar Reaction Media

The established solvent-dependence of the 2-acetyl E/Z conformational equilibrium [1] means that reaction diastereoselectivity and nucleophilic addition rates at the 2-acetyl carbonyl can be modulated by solvent choice. Synthetic chemists should pre-equilibrate the compound in the intended reaction solvent (e.g., DMSO for Z-rich, chloroform for E-rich) before adding nucleophiles, enabling solvent-directed stereochemical control that is not accessible with 7-unsubstituted or 7-alkyl benzofurans.

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